Moxifloxacin Methyl Ester is a derivative of moxifloxacin, which is classified as a fourth-generation fluoroquinolone antibiotic. This compound exhibits broad-spectrum antibacterial activity, particularly against gram-positive bacteria, and is primarily used in the treatment of respiratory tract infections, skin infections, and other bacterial diseases. The methyl ester form may enhance certain pharmacological properties compared to its parent compound.
Moxifloxacin Methyl Ester can be synthesized from moxifloxacin through esterification processes. The parent compound, moxifloxacin, is derived from earlier fluoroquinolones and has been extensively studied for its efficacy and safety profile in clinical settings.
Moxifloxacin Methyl Ester falls under the category of synthetic organic compounds and is specifically classified as an antibiotic. Its chemical classification as an ester indicates that it contains a carbonyl group adjacent to an ether group, which influences its solubility and biological activity.
The synthesis of Moxifloxacin Methyl Ester typically involves the esterification of moxifloxacin with methanol or methanol derivatives in the presence of acid catalysts. Common methods include:
The molecular formula of Moxifloxacin Methyl Ester is . Its structure features:
Moxifloxacin Methyl Ester can undergo various chemical reactions typical for esters:
Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The methyl ester derivative may enhance membrane permeability or alter pharmacokinetics, leading to improved efficacy against resistant strains.
Moxifloxacin Methyl Ester is primarily used in scientific research to explore its pharmacological properties and potential therapeutic applications. It serves as a precursor for synthesizing novel derivatives aimed at enhancing antibacterial activity or reducing side effects associated with traditional fluoroquinolones.
This comprehensive analysis highlights the significance of Moxifloxacin Methyl Ester in medicinal chemistry and its potential role in addressing antibiotic resistance challenges in clinical settings.
Moxifloxacin Methyl Ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as:methyl 1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate [1] [6]. This nomenclature precisely defines:
The molecular formula C₂₂H₂₆FN₃O₄ is consistent across supplier specifications and chemical databases [1] [2] [3]. Key molecular characteristics include:
The absolute configuration is preserved from moxifloxacin synthesis intermediates, particularly cis-[S,S]-2,8-diazabicyclo[4.3.0]nonane, which imparts the necessary spatial orientation [8]. This stereochemical integrity is maintained during esterification to form Moxifloxacin Methyl Ester.
Table 1: Molecular Properties of Moxifloxacin Methyl Ester
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₆FN₃O₄ |
Molecular Weight | 415.46 g/mol |
CAS Registry Number | 721970-35-0 |
Defined Stereocenters | 2 (both S-configuration) |
Chiral Octahydro System | (4aS,7aS)-configuration |
Storage Conditions | -20°C to 2-8°C (refrigerated) |
Structurally, Moxifloxacin Methyl Ester differs from the parent antibiotic moxifloxacin (C₂₁H₂₄FN₃O₄) in two key aspects:
Table 2: Structural Comparison with Moxifloxacin
Characteristic | Moxifloxacin Methyl Ester | Moxifloxacin |
---|---|---|
C-3 Functional Group | -COOCH₃ (methyl ester) | -COOH (carboxylic acid) |
Molecular Formula | C₂₂H₂₆FN₃O₄ | C₂₁H₂₄FN₃O₄ |
Molecular Weight | 415.46 g/mol | 401.43 g/mol (base) |
Ionizable Groups | Secondary amine only | Carboxylic acid + amine |
Key Role | Process impurity/Reference std. | Antibacterial agent |
The stereochemical architecture of the pyrrolopyridine moiety remains identical between both compounds, maintaining the (4aS,7aS) configuration critical for proper spatial orientation [2] [8]. This conservation ensures the impurity co-elutes closely with the parent drug in chiral separation methods, making it a challenging impurity to resolve during analytical method development.
Analytical Characterization
Advanced analytical techniques confirm structural features and purity:
Table 3: Analytical Characterization Summary
Technique | Key Identifiers |
---|---|
High-Resolution MS | [M+H]+ = 416.1907 (calc. for C₂₂H₂₇FN₃O₄⁺) |
1H-NMR | δ 3.90 (s, 3H, -OCH₃); δ 1.10–1.30 (m, 4H, cyclopropyl) |
HPLC Purity | Typically ≥98% (pharmaceutical reference standards) |
Storage | -20°C or 2–8°C (protects against hydrolysis) |
Role in Pharmaceutical Analysis
As Moxifloxacin Hydrochloride Impurity H, this compound is monitored during:
Its formation potential increases under acidic storage conditions or during esterification steps in synthesis. Regulatory guidelines (EP, USP) specify limits for this impurity in drug substances, necessitating sensitive detection methods [7] [8] [9].
Compound Synonyms and Identifiers
Table 4: Comprehensive Compound Nomenclature
Identifier Type | Name |
---|---|
Systematic IUPAC Name | methyl 1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
European Pharmacopoeia | Moxifloxacin Hydrochloride Impurity H |
Common Synonyms | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid methyl ester |
CAS Registry | 721970-35-0 |
UNII Code | 222ZHG2RNI |
Canonical SMILES | COC(=O)C1=CN(C2CC2)c3c(OC)c(N4C[C@@H]5CCCN[C@@H]5C4)c(F)cc3C1=O |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3